PD-166866 (CAS 192705-79-6) is a 6-aryl-pyrido[2,3-d]pyrimidine derivative that functions as a highly selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). In procurement and assay design, it is primarily selected for its quantitative selectivity profile, offering an IC50 of 52.4 nM against human full-length FGFR1 while maintaining complete inactivity against a broad panel of related receptor tyrosine kinases—including c-Src, PDGFR-β, and EGFR—at concentrations up to 50 μM[1]. This >1000-fold selectivity window makes it a critical pharmacological tool for isolating FGFR1-mediated signaling in angiogenesis, stem cell differentiation, and tumor proliferation models where off-target kinase inhibition would confound experimental outcomes or compromise reproducibility [1].
Substituting PD-166866 with broader-spectrum inhibitors like SU5402 or pan-FGFR agents like BGJ398 compromises assay specificity and phenotypic reproducibility. While pan-FGFR inhibitors potently suppress FGFR1, they equally inhibit FGFR2 and FGFR3, making it impossible to distinguish isoform-specific biological roles. Similarly, multi-targeted agents like SU5402 exhibit cross-reactivity with VEGFR2 and PDGFRβ at low nanomolar concentrations, confounding angiogenesis and cell migration assays by simultaneously blocking parallel growth factor pathways. Procurement of PD-166866 is therefore essential when the experimental or manufacturing objective strictly requires isolated FGFR1 blockade without collateral VEGFR or pan-FGFR suppression.
When selecting an inhibitor for angiogenesis models, distinguishing between FGF- and VEGF-driven pathways is critical. PD-166866 provides an IC50 of 52.4 nM for FGFR1 with no activity against VEGFR2 up to 50 μM [1]. In contrast, the common substitute SU5402 inhibits VEGFR2 at 20 nM, which is even more potent than its FGFR1 inhibition (30 nM) . This cross-reactivity makes SU5402 unsuitable for isolating FGFR1-specific neovascularization.
| Evidence Dimension | VEGFR2 vs FGFR1 Inhibition (IC50) |
| Target Compound Data | FGFR1 IC50 = 52.4 nM; VEGFR2 IC50 > 50,000 nM |
| Comparator Or Baseline | SU5402: FGFR1 IC50 = 30 nM; VEGFR2 IC50 = 20 nM |
| Quantified Difference | >1000-fold selectivity for PD-166866 vs. inverse selectivity for SU5402 |
| Conditions | Cell-free kinase activity assays |
Procuring PD-166866 prevents false-positive attribution of anti-angiogenic effects to FGFR1 when they may actually be driven by VEGFR2 blockade.
For studies requiring the isolation of FGFR1 from other fibroblast growth factor receptors (FGFR2, FGFR3, FGFR4), pan-FGFR inhibitors like BGJ398 (Infigratinib) are inadequate. BGJ398 inhibits FGFR1, FGFR2, and FGFR3 with near-identical potency (IC50s of 0.9 nM, 1.4 nM, and 1.0 nM, respectively) . PD-166866, conversely, is highly specific to the FGFR1 tyrosine kinase domain, allowing researchers to decouple FGFR1-mediated signaling from FGFR2/3 pathways [1].
| Evidence Dimension | FGFR Isoform Selectivity |
| Target Compound Data | Highly selective for FGFR1 over other isoforms |
| Comparator Or Baseline | BGJ398: FGFR1 (0.9 nM), FGFR2 (1.4 nM), FGFR3 (1.0 nM) |
| Quantified Difference | BGJ398 shows <2-fold variance across FGFR1-3; PD-166866 isolates FGFR1 |
| Conditions | Recombinant kinase assays |
Enables precise pharmacological dissection of FGFR1-specific functions in complex cellular environments expressing multiple FGFR isoforms.
Multi-kinase inhibitors like Ponatinib or Lenvatinib are frequently used but introduce massive off-target noise by hitting PDGFR, c-Src, and other kinases at low nanomolar ranges . PD-166866 demonstrates a >1000-fold selectivity window, showing no inhibitory effect on c-Src, PDGFR-β, EGFR, MEK, PKC, or CDK4 at concentrations as high as 50 μM [1]. This ensures that downstream readouts, such as ERK1/2 or MAPK phosphorylation, are strictly the result of FGFR1 blockade.
| Evidence Dimension | Off-Target Kinase Inhibition (c-Src, PDGFR-β, EGFR) |
| Target Compound Data | No effect up to 50,000 nM (50 μM) |
| Comparator Or Baseline | Ponatinib: PDGFRα (1.1 nM), c-Src (5.4 nM) |
| Quantified Difference | Highly clean profile up to 50 μM for PD-166866 vs. low-nanomolar off-target hits for comparators |
| Conditions | Kinase selectivity screening panels |
Guarantees that observed phenotypic changes or signaling disruptions are exclusively due to FGFR1 inhibition, reducing the need for complex genetic knockdowns.
Beyond cell-free potency, PD-166866 exhibits excellent cell permeability and functional efficacy in standard culture workflows. In L6 cells overexpressing human FGFR1, daily exposure to PD-166866 effectively suppressed bFGF-stimulated cell growth with an IC50 of 24.1 nM over 8 days [1]. At 100 nM, bFGF-driven growth was almost entirely suspended, demonstrating highly reproducible cellular processability and formulation compatibility for long-term in vitro assays.
| Evidence Dimension | Inhibition of bFGF-stimulated cell growth |
| Target Compound Data | IC50 = 24.1 nM; near-complete suspension at 100 nM |
| Comparator Or Baseline | Uninhibited bFGF-stimulated L6 cells |
| Quantified Difference | Dose-dependent suppression culminating in near-complete growth arrest at 100 nM |
| Conditions | L6 cells overexpressing FGFR1, 8-day consecutive exposure |
Provides buyers with a reliable, cell-permeable reagent that maintains long-term stability and efficacy in extended cell culture protocols.
Because PD-166866 does not cross-react with VEGFR2, it serves as a highly targeted procurement choice for microvessel outgrowth and angiogenesis assays where researchers must distinguish between FGF-driven and VEGF-driven neovascularization [1].
In stem cell manufacturing workflows, residual nonendocrine progenitor cells can cause abnormal outgrowths. PD-166866 is utilized during extended culture phases to selectively and efficiently reduce these unwanted proliferative off-target populations (putative PMSCs) without broad cytotoxicity, ensuring safer and more reproducible iPSC-derived grafts[2].
In oncology research, particularly Ewing sarcoma, PD-166866 is used to mimic the effects of the RAS-antagonist SPRY1. Its high specificity allows researchers to cleanly block the FGF pathway and impair clonogenic growth without the off-target toxicity associated with multi-kinase inhibitors [3].
Irritant